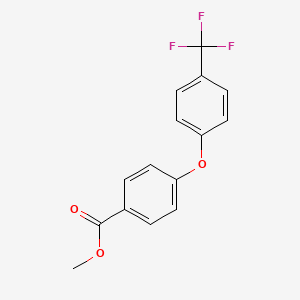

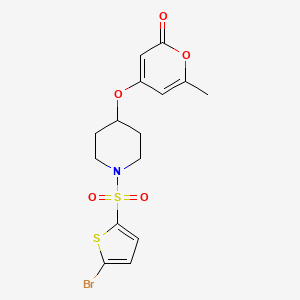

![molecular formula C24H21FN2O3S3 B2504163 4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide CAS No. 1114660-58-0](/img/structure/B2504163.png)

4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide" is a complex molecule that appears to be related to the field of sulfone and sulfonyl-containing compounds. These types of compounds are often explored for their potential pharmacological properties and their ability to interact with various biological targets.

Synthesis Analysis

The synthesis of related sulfone and sulfonyl compounds involves multiple steps, including the use of high dilution techniques and cyclocondensation reactions. For instance, a macrocyclic arylene ether sulfone with carboxylic groups was synthesized from bis(4-chlorophenyl)sulfone and 4,4-bis(4-hydroxyphenyl)pentanoic acid, followed by cyclocondensation to yield a bifunctionalized macrocycle . Similarly, methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates were synthesized from 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate, followed by hydrolysis/decarboxylation and acylation steps . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfone and sulfonyl compounds is crucial for their biological activity. For example, molecular modeling studies of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines showed that the sulfonamide group could form hydrogen bonds with specific amino acids in the active site of enzymes, such as phenylethanolamine N-methyltransferase (PNMT) . This suggests that the molecular structure of the compound , with its sulfonyl and carboxamide groups, could also be designed to target specific enzymes or receptors.

Chemical Reactions Analysis

The chemical reactivity of sulfone and sulfonyl compounds is influenced by the presence of functional groups that can undergo various reactions. For instance, the carboxylic groups in the macrocyclic ether sulfone were used to build polyamides , while the aminothiophene compounds were subjected to acylation reactions . These reactions are indicative of the versatility of such compounds in chemical synthesis and modification.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone and sulfonyl compounds, such as solubility, lipophilicity, and potency as enzyme inhibitors, are important for their potential therapeutic applications. For example, a comparison of sulfones and their isosteric sulfonamides showed that sulfones were more lipophilic but less potent as PNMT inhibitors . These properties would need to be carefully considered in the development of the compound "4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide" for any pharmacological use.

Scientific Research Applications

Synthesis and Chemical Structure

The synthesis of related thiophene derivatives often involves complex reactions designed to explore their potential biological and chemical properties. For example, a four-component Gewald reaction facilitated the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, highlighting a method to produce structurally similar compounds under organocatalyzed aqueous conditions (Abaee & Cheraghi, 2013). Additionally, the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids demonstrate the structural intricacies and potential applications of sulfone and thiophene-containing compounds in material science (Hsiao & Huang, 1997).

Biological Activities and Applications

The research on sulfonamides and thiophene derivatives has revealed a wide range of biological activities, including antimicrobial and anticancer properties. For instance, some novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying the biologically active sulfonamide moiety have shown significant antimicrobial activity against various bacteria and fungi, underlining the potential of these compounds in developing new antimicrobial agents (Ghorab et al., 2017). Furthermore, the exploration of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and their antimicrobial activity emphasizes the importance of such compounds in pharmaceutical research (Puthran et al., 2019).

Material Science and Other Applications

The application of thiophene and sulfonamide derivatives extends beyond pharmaceuticals into material science. The study on guanidinium-functionalized anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction presents an example of their use in developing advanced materials for energy applications (Kim et al., 2011). Additionally, the synthesis of fluorophenothiazines via Smiles rearrangement and their conversion into sulfones provide insights into the chemical versatility and potential applications of these compounds in creating functional materials (Sharma et al., 1999).

properties

IUPAC Name |

4-(3-fluorophenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3S3/c1-16-8-10-19(11-9-16)27(2)33(29,30)23-21(17-5-3-6-18(25)13-17)15-32-22(23)24(28)26-14-20-7-4-12-31-20/h3-13,15H,14H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTNCXFHJAKJNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

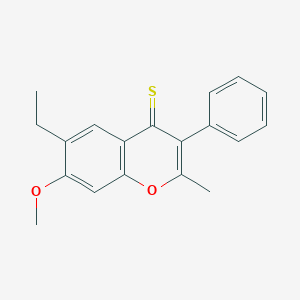

![4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2504082.png)

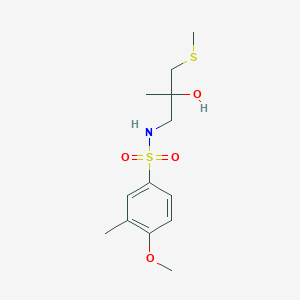

![4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2504083.png)

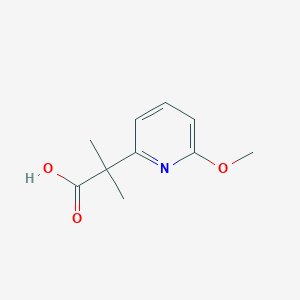

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2504086.png)

![N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504091.png)

![6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2504094.png)

![(2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide](/img/structure/B2504095.png)

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504096.png)

![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2504102.png)